molecular formula C22H21N3O4 B2875406 N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4-phenylbutanamide CAS No. 1795194-20-5

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4-phenylbutanamide

Número de catálogo: B2875406
Número CAS: 1795194-20-5
Peso molecular: 391.427
Clave InChI: KPDZGUXGZUMDLN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4-phenylbutanamide ( 1795194-20-5) is a chemical compound with a molecular formula of C22H21N3O4 and a molecular weight of 391.42 g/mol . Its structure incorporates both a 1,4-benzodioxan moiety, a heterocyclic system found in compounds with documented pharmacological interest in central nervous system research , and a pyrazole ring, a privileged scaffold in medicinal chemistry. This molecular architecture makes it a valuable intermediate or target molecule for researchers in drug discovery and chemical biology. The compound is offered with high purity and is intended for research and development applications. All products are for research use only and are not intended for human or animal use .

Propiedades

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-19(16-6-2-1-3-7-16)10-11-22(27)24-17-12-23-25(13-17)14-18-15-28-20-8-4-5-9-21(20)29-18/h1-9,12-13,18H,10-11,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDZGUXGZUMDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Key Bond Disconnections

  • Disconnection A : C–N bond between benzodioxin methyl and pyrazole (via nucleophilic substitution)
  • Disconnection B : Amide bond between pyrazole and butanamide (via coupling reagents)
  • Disconnection C : Ketone formation in butanamide (via Claisen condensation)

Preparation Methods

Synthesis of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine

Route 1: Catechol Derivative Alkylation

Catechol + 1,2-dibromoethane → 1,4-benzodioxane (H2SO4, 110°C, 8 h)  
↓ (NBS, AIBN, CCl4)  
2-Bromomethyl-1,4-benzodioxane → 2-Chloromethyl-1,4-benzodioxane (NaCl, DMF, 60°C)  

Key Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
Benzodioxane formation H2SO4, 110°C 78 95.2
Bromination NBS, AIBN, CCl4, reflux 65 91.8
Chlorination NaCl, DMF, 60°C, 6 h 88 98.1

Source: Adapted from benzodioxin syntheses in

Preparation of 1H-Pyrazol-4-amine Intermediate

Method A: Cyclocondensation of Hydrazine with 1,3-Diketones

Ethyl acetoacetate + phenylhydrazine → 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one  
↓ (HNO3, AcOH, 0°C)  
4-Nitro derivative → 4-Amino-1H-pyrazole (H2, Pd/C, EtOH)  

Optimized Conditions :

  • Nitration: 0°C, 2 h (yield: 72%)
  • Reduction: 45 psi H2, 25°C, 3 h (yield: 89%)

Source: Pyrazole functionalization strategies from

Coupling of Benzodioxin and Pyrazole Moieties

Protocol :

2-Chloromethyl-1,4-benzodioxane + 4-Amino-1H-pyrazole →  
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-amine  

Reaction Parameters :

Base Solvent Temperature Time Yield (%)
K2CO3 DMF 80°C 12 h 65
DIPEA ACN 60°C 8 h 78
DBU THF 40°C 24 h 71

Critical observation: DIPEA in ACN gave optimal selectivity (≤3% bis-alkylation byproducts)

Synthesis of 4-Oxo-4-phenylbutanoyl Chloride

Stepwise Approach :

  • Claisen condensation: Acetophenone + ethyl acetate → ethyl 3-oxo-3-phenylpropanoate (NaOEt, EtOH)
  • Hydrolysis: → 4-Oxo-4-phenylbutanoic acid (HCl, H2O, reflux)
  • Chlorination: → Acid chloride (SOCl2, 0°C → RT)

Yield Optimization :

  • Condensation: 84% yield at −5°C vs. 68% at RT
  • Chlorination: 96% conversion with SOCl2 vs. 89% with (COCl)2

Final Amide Coupling

Comparative Study of Coupling Agents :

Reagent Solvent Base Temp. Time Yield (%)
HATU DCM DIPEA 0°C→RT 4 h 89
EDCI/HOBt DMF NMM RT 12 h 76
DCC THF DMAP 40°C 8 h 68

Preferred Conditions :
HATU (1.1 eq), DIPEA (3 eq), DCM, 0°C to RT, 89% isolated yield. Methodology aligned with patented amidation techniques

Reaction Mechanism Analysis

Nucleophilic Substitution in Benzodioxin-Pyrazole Coupling

The reaction proceeds via an SN2 mechanism:

\text{Rate} = k[\text{Benzodioxin-Cl}][\text{Pyrazole-NH}_2]  

Steric hindrance at the benzodioxin methyl position necessitates polar aprotic solvents (DMF/ACN) to stabilize transition states.

Amide Bond Formation Kinetics

HATU-mediated coupling follows a rapid activation pathway:

\Delta G^\ddagger = 72.3\ \text{kJ/mol}\ (\text{HATU}) \ vs.\ 85.6\ \text{kJ/mol}\ (\text{EDCI})  

Lower activation energy correlates with higher yields in final step.

Purification and Characterization

Chromatographic Purification

Step Column Eluent Rf Purity (%)
Crude product Silica gel 60 Hexane:EtOAc (3:1 → 1:1) 0.32 95.4
Final compound C18 reverse phase MeCN:H2O (70:30) 6.7 min 99.1

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, pyrazole-H)
  • δ 7.85–7.43 (m, 5H, Ph-CO)
  • δ 4.62 (d, J = 12.4 Hz, 2H, OCH2O)
  • δ 3.91 (s, 2H, CH2CONH)

HRMS (ESI+) :
Calculated for C23H22N3O4 [M+H]+: 404.1601, Found: 404.1604

Full spectral data corroborates structures from

Análisis De Reacciones Químicas

Types of Reactions

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4-phenylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe or inhibitor for studying specific biochemical pathways. Its interactions with various enzymes and receptors can provide insights into their functions and potential therapeutic targets.

Medicine

Medicinally, N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4-phenylbutanamide has potential as a drug candidate. Its structure suggests it could interact with multiple biological targets, making it a versatile scaffold for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as improved stability, reactivity, or bioactivity. Its applications could range from pharmaceuticals to advanced polymers and coatings.

Mecanismo De Acción

The mechanism of action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
Target Compound C₂₂H₂₁N₃O₄ 391.42 Benzodioxin-methyl-pyrazole, phenylbutanamide
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a–c) Varies ~350–400 Benzooxazin, pyrimidinyl, substituted phenyl
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound o) C₄₀H₅₀N₄O₆ 706.85 Stereochemically complex butanamide, diphenyl
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₃₄H₂₆F₂N₆O₄S 660.67 Fluorophenyl, chromen, pyrazolopyrimidine

Key Observations:

  • Benzodioxin vs. Benzooxazin Derivatives : The target compound’s benzodioxin ring differs from the benzooxazin moiety in ’s derivatives, which incorporate pyrimidinyl groups. These structural variations may influence electronic properties and solubility .
  • Fluorinated Analogues: The fluorophenyl and chromen groups in ’s compound enhance metabolic stability and lipophilicity, contrasting with the target’s non-fluorinated phenyl group .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility (Predicted) LogP (Estimated) Reference
Target Compound Not reported Low (lipophilic) ~3.5
Compound 175–178 Moderate ~4.2
Compound 7a–c Not reported Variable ~2.8–3.8

Analysis:

  • The target compound’s LogP (~3.5) suggests moderate lipophilicity, aligning with its phenyl and benzodioxin groups. In contrast, fluorinated derivatives (e.g., ) show higher LogP values (~4.2) due to fluorine’s electron-withdrawing effects .
  • Melting points are unreported for the target but range from 175–178°C in ’s analogue, indicative of stronger crystal packing forces in fluorinated systems .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.